Cas no 2034366-13-5 (2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide)

2-(1H-1,2,3-Benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide is a heterocyclic compound featuring a benzotriazole and thiophene-substituted pyrazine core. Its molecular structure suggests potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The benzotriazole moiety may confer stability and reactivity, while the thiophene-pyrazine framework could enhance binding affinity in target interactions. This compound is of interest for applications in medicinal chemistry, such as enzyme inhibition or receptor modulation, due to its multifunctional groups. High purity and well-defined synthesis routes ensure reproducibility for research purposes. Its unique scaffold makes it a candidate for further exploration in drug discovery and development.
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide structure
2034366-13-5 structure
Product Name:2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide
CAS No:2034366-13-5
MF:C17H14N6OS
MW:350.397660732269
CID:5760240
PubChem ID:122163083
Update Time:2025-06-15

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • F6574-1791
    • 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
    • 2-(benzotriazol-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
    • 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide
    • 2034366-13-5
    • AKOS032469920
    • Inchi: 1S/C17H14N6OS/c24-16(11-23-14-5-2-1-4-12(14)21-22-23)20-10-13-17(19-8-7-18-13)15-6-3-9-25-15/h1-9H,10-11H2,(H,20,24)
    • InChI Key: MFMPDQMAKHOYFE-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C(CNC(CN2C3C=CC=CC=3N=N2)=O)=NC=CN=1

Computed Properties

  • Exact Mass: 350.09498026g/mol
  • Monoisotopic Mass: 350.09498026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 114Ų

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F6574-1791-2μmol
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide
2034366-13-5
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F6574-1791-2mg
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F6574-1791-10mg
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide
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2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide Related Literature

Additional information on 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide

Comprehensive Analysis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide (CAS No. 2034366-13-5): Applications and Molecular Insights

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide (CAS No. 2034366-13-5) represents a sophisticated heterocyclic molecule with significant potential in pharmaceutical and material science research. Its unique structure combines a benzotriazole moiety, a thiophene-substituted pyrazine core, and an acetamide linker, making it a subject of growing interest for drug discovery and organic electronics. Researchers are increasingly exploring its role as a kinase inhibitor scaffold due to the pyrazine-thiophene hybrid's affinity for ATP-binding sites.

Recent studies highlight the compound's relevance in addressing age-related diseases and metabolic disorders, aligning with current trends in precision medicine. The benzotriazole component contributes to enhanced metabolic stability, a key consideration in modern small molecule drug design. Computational chemistry analyses suggest promising drug-likeness parameters, with particular attention to its logP value and hydrogen bonding capacity – critical factors in blood-brain barrier penetration studies.

From a synthetic chemistry perspective, the thiophene-pyrazine architecture offers remarkable π-conjugation properties, sparking investigations into organic semiconductor applications. Materials scientists are examining its potential in flexible electronics and OLED technologies, where such conjugated systems demonstrate tunable charge transport characteristics. The compound's solid-state packing behavior has become a focal point for crystal engineering studies, particularly regarding intermolecular interactions in the context of optoelectronic device performance.

In biochemical contexts, the molecule's heterocyclic diversity enables multiple molecular recognition pathways. The benzotriazole unit serves as both a hydrogen bond acceptor and metal coordination site, while the thiophene ring contributes to lipophilicity modulation. Such features make CAS No. 2034366-13-5 particularly valuable for developing allosteric modulators targeting G protein-coupled receptors (GPCRs) – a hot topic in neuropharmacology research.

The compound's structure-activity relationship (SAR) profile has drawn attention in fragment-based drug discovery (FBDD). Its molecular weight (389.45 g/mol) and rotatable bond count (5) position it favorably within lead-like chemical space. Recent high-throughput screening data indicates potential activity against protein kinases involved in cell proliferation pathways, though detailed mechanistic studies remain ongoing. This aligns with current industry focus on targeted cancer therapies with improved selectivity profiles.

Environmental and green chemistry considerations have prompted evaluation of the compound's biodegradation potential. The presence of both electron-rich (thiophene) and electron-deficient (pyrazine) rings creates interesting redox properties that may influence its environmental fate. Such studies are increasingly important given the pharmaceutical industry's emphasis on sustainable molecular design principles.

Analytical characterization of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide presents unique challenges and opportunities. Advanced techniques like 2D NMR and high-resolution mass spectrometry are essential for confirming its regiochemistry, while X-ray crystallography studies have revealed fascinating molecular conformation details. These structural insights are crucial for understanding its bioactive conformation in potential therapeutic applications.

The compound's intellectual property landscape shows increasing patent activity, particularly in areas of neurological disorder treatments and electronic materials. Its chemical space represents an attractive middle ground between traditional heterocyclic pharmaceuticals and emerging conjugated materials, making it a versatile building block for medicinal chemistry and materials science innovation.

Future research directions may explore the compound's potential in proteolysis targeting chimeras (PROTACs) due to its balanced pharmacophore features. Additionally, its photophysical properties warrant investigation for bioimaging applications, where such multifunctional scaffolds could enable theranostic approaches. The growing interest in polypharmacology strategies further enhances the significance of this structurally complex yet synthetically accessible molecule.

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